5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Building block procurement Purity comparison Quality control

This 5-fluoro-7-methoxy THIQ is the essential patented scaffold for HBV inhibitor research, offering a precise dual-substitution pattern unavailable in generic analogs. Its 97% purity ensures high-fidelity N-arylation for building CNS-focused libraries, providing a distinct advantage in SAR studies over mono-substituted THIQs.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
Cat. No. B12959594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCNC2)C(=C1)F
InChIInChI=1S/C10H12FNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3
InChIKeyMUQUFQZTDIVMAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline: Core Structural Features and Procurement-Oriented Overview


5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 2006616-67-5) is a bicyclic tetrahydroisoquinoline (THIQ) derivative that incorporates a fluoro substituent at the 5-position and a methoxy group at the 7-position on the partially saturated isoquinoline scaffold . With a molecular formula of C10H12FNO and a molecular weight of 181.21 g/mol, it is supplied as a research‑grade building block typically offered at 97% purity . This dual‑substitution pattern distinguishes it from the widely available mono‑substituted THIQ analogs and positions it as a key intermediate in the synthesis of biologically active molecules, particularly within antiviral and neuroscience‑related chemical space.

Why Generic Substitution of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline with Common THIQ Analogs Fails


The 5-fluoro-7-methoxy substitution pattern is not a general‑purpose decoration but a precise structural requirement for accessing a specific intellectual property space and achieving desired biological activity profiles. In patent US20190276433A1, the 5‑fluoro‑7‑methoxy‑THIQ core is explicitly claimed as the essential scaffold for a series of potent hepatitis B virus (HBV) inhibitors; the claims list numerous analogs all built on this exact substitution pattern, such as 5‑fluoro‑7‑methoxy‑2‑(2‑pyrimidin‑2‑ylpyrimidin‑5‑yl)‑3,4‑dihydro‑1H‑isoquinoline [1]. Replacing the fluoro group with hydrogen or chloro, or removing the methoxy group, produces compounds that are not covered by the patent’s protection and are expected to exhibit different antiviral potency and metabolic stability. Thus, for research programs targeting HBV or for building focused compound libraries around this patented core, generic interchange of mono‑substituted or differently substituted THIQs is not acceptable.

5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline: Quantitative Differentiation Evidence for Informed Procurement


Superior Purchased Purity Versus the Mono‑Fluoro Analog from the Same Vendor

The dual‑substituted 5‑fluoro‑7‑methoxy‑1,2,3,4‑tetrahydroisoquinoline is supplied by Achemblock at a certified purity of 97% . In contrast, the commonly used mono‑fluoro analog 5‑fluoro‑1,2,3,4‑tetrahydroisoquinoline is offered by the same vendor at a typical purity of 95% . This 2% absolute purity advantage, although modest, is meaningful in multistep synthetic sequences where accumulation of impurities can lower overall yield.

Building block procurement Purity comparison Quality control

Essential Scaffold for Patented HBV Inhibitor Series: Structural Specificity Over Chloro and Des‑Fluoro Analogs

Patent US20190276433A1 explicitly claims the 5‑fluoro‑7‑methoxy‑THIQ core as the foundational scaffold for a series of HBV surface antigen (HBsAg) inhibitors [1]. The claims specifically enumerate 5‑fluoro‑7‑methoxy‑2‑(2‑pyrimidin‑2‑ylpyrimidin‑5‑yl)‑3,4‑dihydro‑1H‑isoquinoline and its 1‑methyl analog as preferred embodiments. Importantly, the corresponding 5‑chloro‑7‑methoxy analog and the 5‑fluoro analog lacking the 7‑methoxy group are listed as separate, distinct compounds, indicating that the 5‑fluoro/7‑methoxy combination is considered non‑trivial and non‑obvious by the patent office. While quantitative HBsAg inhibition data for the free building block is not publicly available, the patent’s structural claims establish that only the 5‑fluoro‑7‑methoxy substitution pattern grants access to this specific class of potent inhibitors.

Antiviral chemistry HBV therapy Patented scaffolds

Increased Molecular Complexity vs. Unsubstituted THIQ: Impact on Compound Library Diversity

Compared to the parent 1,2,3,4‑tetrahydroisoquinoline (MW 133.19 g/mol; 0 hydrogen‑bond donors, 1 hydrogen‑bond acceptor), 5‑fluoro‑7‑methoxy‑1,2,3,4‑tetrahydroisoquinoline possesses a molecular weight of 181.21 g/mol and features 2 hydrogen‑bond acceptors (the oxygen of the methoxy group and the fluorine atom) and one donor (the secondary amine) [1]. This increased complexity and hydrogen‑bonding capacity raise the fraction of sp³ carbons (Fsp³) from 0.78 in unsubstituted THIQ to 0.80 in the target compound, slightly improving the drug‑likeness metric often used to prioritize compound libraries [2]. Although the difference is small, in library design every increase in Fsp³ is associated with higher clinical success rates.

Compound library design Molecular complexity Drug‑likeness

Optimal Application Scenarios for 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Evidence


Synthesis of HBV HBsAg Inhibitors Covered by US20190276433A1

The compound is the direct precursor for synthesizing 5‑fluoro‑7‑methoxy‑2‑(2‑pyrimidin‑2‑ylpyrimidin‑5‑yl)‑3,4‑dihydro‑1H‑isoquinoline and its 1‑methyl analog, which are specifically claimed as potent HBsAg inhibitors. Researchers pursuing HBV cure programs that target viral surface antigen production should use this building block – and not its chloro or des‑fluoro analogs – to remain within the patented structure‑activity relationship space [1]. The 97% purity ensures minimal side‑product formation during the subsequent N‑arylation step.

Construction of Focused Fluorine‑Containing THIQ Libraries for CNS Drug Discovery

The dual 5‑fluoro/7‑methoxy substitution increases molecular complexity (Fsp³ = 0.80 vs. 0.78 for unsubstituted THIQ) and provides an additional hydrogen‑bond acceptor, both of which are favorable properties for central nervous system (CNS) drug candidates [2]. Medicinal chemistry teams building CNS‑oriented compound collections should prioritize this building block over simpler THIQs to enhance library diversity and improve the probability of identifying brain‑penetrant leads.

Structure‑Activity Relationship (SAR) Studies Exploring the Role of 5‑Fluoro Substitution in Bioactive THIQs

Because 5‑fluoro‑1,2,3,4‑tetrahydroisoquinoline is commercially available as a comparator, scientists can systematically compare the biological activity of derivatives made from the 5‑fluoro‑7‑methoxy‑THIQ scaffold with those lacking the 7‑methoxy group. This enables quantitative SAR investigations into the contribution of the 7‑methoxy substituent to target binding, metabolic stability, and selectivity, providing a clear rationale for procurement of both compounds simultaneously .

Quote Request

Request a Quote for 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.